molecular formula C14H15ClN2O2 B11841333 tert-Butyl (2-chloroquinolin-4-yl)carbamate

tert-Butyl (2-chloroquinolin-4-yl)carbamate

Cat. No.: B11841333
M. Wt: 278.73 g/mol
InChI Key: RACLDDXPUMZGQO-UHFFFAOYSA-N
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Description

tert-Butyl (2-chloroquinolin-4-yl)carbamate: is a chemical compound with the molecular formula C14H15ClN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloroquinolin-4-yl)carbamate typically involves the reaction of 2-chloroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (2-chloroquinolin-4-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (2-chloroquinolin-4-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various quinoline derivatives, which are important in medicinal chemistry .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Quinoline derivatives have shown activity against various diseases, including malaria, cancer, and bacterial infections .

Industry: The compound is used in the development of agrochemicals and dyes. Its derivatives are employed in the synthesis of materials with specific properties, such as fluorescence or conductivity .

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloroquinolin-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, inhibit topoisomerase enzymes, or disrupt cellular processes in pathogens .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-chloroquinolin-4-yl)carbamate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its tert-butyl carbamate group provides stability and solubility, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

tert-butyl N-(2-chloroquinolin-4-yl)carbamate

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-8-12(15)16-10-7-5-4-6-9(10)11/h4-8H,1-3H3,(H,16,17,18)

InChI Key

RACLDDXPUMZGQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

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